1-Cyclopropyl-4-ethynyl-1H-indole
Description
1-Cyclopropyl-4-ethynyl-1H-indole is a substituted indole derivative characterized by a cyclopropyl group at the 1-position and an ethynyl (acetylene) group at the 4-position of the indole core. The cyclopropyl moiety introduces steric and electronic effects that modulate reactivity and molecular interactions, while the ethynyl group provides a site for further functionalization via coupling reactions (e.g., Sonogashira).
Properties
IUPAC Name |
1-cyclopropyl-4-ethynylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-10-4-3-5-13-12(10)8-9-14(13)11-6-7-11/h1,3-5,8-9,11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRVBQJQPCWQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CN(C2=CC=C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-4-ethynyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and ethynyl bromide.
Formation of Indole Core: The indole core is constructed using a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.
Introduction of Cyclopropyl and Ethynyl Groups: The cyclopropyl group is introduced via a nucleophilic substitution reaction, while the ethynyl group is added through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-Cyclopropyl-4-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Major products formed from these reactions include substituted indoles, alcohols, amines, and carbonyl compounds.
Scientific Research Applications
1-Cyclopropyl-4-ethynyl-1H-indole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ethynyl group in the target compound at position 4 contrasts with analogs like (ethynyl at position 5) and (nitro at position 4). Positional differences significantly alter electronic properties and reactivity.
- Functional Groups : Ethynyl groups (target, ) enable cross-coupling reactions, whereas nitro groups () enhance electrophilicity. Triazole () and α,β-unsaturated ketone () moieties introduce distinct pharmacophoric features.
- Ring Systems: The fused cyclopentane in increases rigidity compared to the monocyclic cyclopropane in the target compound.
Physicochemical and Computed Properties
Electronic Effects: The ethynyl group in the target compound is electron-withdrawing, similar to the nitro group in , but with reduced polarity (lower polar surface area). The cyclopropyl group enhances lipophilicity (higher XLogP3) compared to non-cyclopropane analogs.
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